molecular formula C12H26O4S4 B019405 1,10-Decadiyl Bismethanethiosulfonate CAS No. 56-02-0

1,10-Decadiyl Bismethanethiosulfonate

Cat. No.: B019405
CAS No.: 56-02-0
M. Wt: 362.6 g/mol
InChI Key: VANCBNNGOYOQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Decadiyl Bismethanethiosulfonate is a chemical compound with the molecular formula C₁₂H₂₆O₄S₄ and a molecular weight of 362.59. It is primarily used as a sulfhydryl cross-linking reagent . This compound is known for its ability to form stable cross-links between sulfhydryl groups, making it valuable in various biochemical and industrial applications.

Mechanism of Action

Target of Action

1,10-Decadiyl Bismethanethiosulfonate is primarily a sulfhydryl cross-linking reagent . This means that it targets sulfhydryl groups, which are functional groups consisting of a sulfur atom and a hydrogen atom (-SH). These groups are often found in important biological molecules such as proteins.

Mode of Action

As a sulfhydryl cross-linking reagent, this compound interacts with its targets by forming covalent bonds with the sulfhydryl groups. This results in the cross-linking of these groups, which can lead to changes in the structure and function of the proteins that contain these groups .

Biochemical Analysis

Biochemical Properties

1,10-Decadiyl Bismethanethiosulfonate is known to interact with various biomolecules due to its role as a sulfhydryl cross-linking reagent . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

As a sulfhydryl cross-linking reagent, it may interact with biomolecules at the molecular level

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Decadiyl Bismethanethiosulfonate can be synthesized through a multi-step process involving the reaction of decane-1,10-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,10-Decadiyl Bismethanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,10-Decadiyl Bismethanethiosulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a cross-linking reagent in the synthesis of polymers and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and the stabilization of protein structures.

    Medicine: Investigated for its potential anti-cancer properties and as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1,10-Decadiyl Bismethanethiosulfonate is unique due to its optimal chain length, which provides a balance between flexibility and stability in cross-linking applications. Its ability to form stable thioether linkages makes it particularly valuable in biochemical and industrial processes .

Properties

IUPAC Name

1,10-bis(methylsulfonylsulfanyl)decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S4/c1-19(13,14)17-11-9-7-5-3-4-6-8-10-12-18-20(2,15)16/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANCBNNGOYOQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337545
Record name 1,10-Decadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-02-0
Record name 1,10-Decadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,10-Decadiyl Bismethanethiosulfonate
Reactant of Route 2
Reactant of Route 2
1,10-Decadiyl Bismethanethiosulfonate
Reactant of Route 3
Reactant of Route 3
1,10-Decadiyl Bismethanethiosulfonate
Reactant of Route 4
1,10-Decadiyl Bismethanethiosulfonate
Reactant of Route 5
1,10-Decadiyl Bismethanethiosulfonate
Reactant of Route 6
Reactant of Route 6
1,10-Decadiyl Bismethanethiosulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.